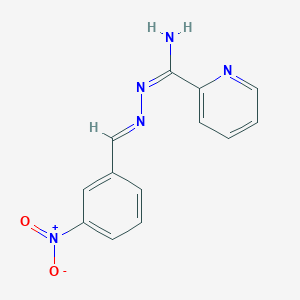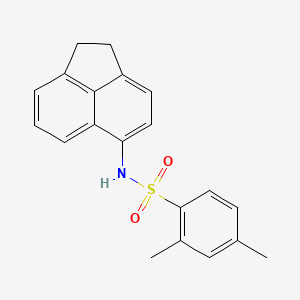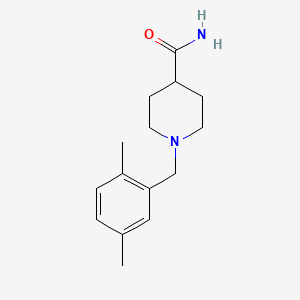
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that plays a crucial role in regulating ion transport across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to inhibit CFTR channel activity, making it a valuable tool for studying the function of this protein.
作用机制
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide acts as a competitive inhibitor of CFTR channel activity. It binds to the cytoplasmic side of the CFTR protein and prevents the opening of the chloride channel. This inhibition can be reversed by removing the inhibitor from the system, allowing for the study of the effects of CFTR channel activity on cellular processes.
Biochemical and Physiological Effects
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CFTR channel activity, it has been shown to reduce the secretion of mucus in the airways of cystic fibrosis patients. It has also been shown to reduce the production of pro-inflammatory cytokines in response to bacterial infection, suggesting a potential role in the treatment of cystic fibrosis-related lung inflammation.
实验室实验的优点和局限性
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. It is also highly specific for CFTR channel activity, allowing for the study of this protein in isolation. However, N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide does have some limitations. It is not effective in all CFTR mutations, and its long-term effects on cellular processes are not fully understood.
未来方向
There are a number of future directions for research involving N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide. One area of interest is the development of more specific inhibitors of CFTR channel activity that can target specific mutations associated with cystic fibrosis. Another area of interest is the study of the long-term effects of CFTR inhibition on cellular processes, including the potential for off-target effects. Overall, N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide is a valuable tool for studying the function of CFTR and its role in cystic fibrosis, and its use in research is likely to continue to expand in the future.
合成方法
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-chloro-6-fluorobenzylamine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide has been used extensively in scientific research to study the function of CFTR and its role in cystic fibrosis. It has been shown to inhibit CFTR channel activity in a dose-dependent manner, with higher concentrations leading to greater inhibition. This inhibition can be used to study the effects of CFTR dysfunction on cellular processes such as ion transport and mucus secretion.
属性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S/c1-11-5-3-6-12(9-11)18(21(2,19)20)10-13-14(16)7-4-8-15(13)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBUHAIUXIZYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)



![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)







